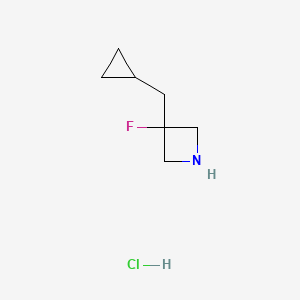

3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclopropylmethyl)-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)3-6-1-2-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVQRMOXDSCXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Strategies

General Synthetic Approach

The synthesis of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride is typically accomplished through the following sequence:

- Construction of the azetidine ring

- Introduction of the fluorine atom at the 3-position

- Attachment of the cyclopropylmethyl group

- Conversion to the hydrochloride salt for stability and purification

Stepwise Synthetic Methods

Step 1: Synthesis of Cyclopropylmethyl Halide

A common precursor for introducing the cyclopropylmethyl group is cyclopropylmethyl halide (chloride or bromide). This can be synthesized by:

- Reacting cyclopropanemethanol with an N-halosuccinimide (e.g., N-chlorosuccinimide) and a dialkyl sulfide (e.g., dimethyl sulfide) in an organic solvent such as dichloromethane.

- The reaction is typically conducted at 0–40 °C, providing high purity with minimal byproduct formation.

| Step | Reagents | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Cyclopropanemethanol, N-halosuccinimide, dialkyl sulfide | 0–40 °C, DCM or DMF | High (selective) |

Step 2: Formation of the Azetidine Ring

The azetidine core can be constructed via cyclization of an appropriate amino alcohol or amino halide precursor. Common approaches include:

- Cyclization using a strong base or acid catalyst, depending on the nature of the starting material.

- The cyclization step is sensitive to reaction conditions due to the ring strain inherent in azetidines.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 2 | Amino alcohol/halide | Base or acid catalysis | Careful temperature control required |

Step 4: N-Alkylation with Cyclopropylmethyl Halide

Attachment of the cyclopropylmethyl group is usually performed by:

- N-alkylation of the fluorinated azetidine intermediate with cyclopropylmethyl halide in the presence of a base such as potassium carbonate or triethylamine.

- The reaction is typically carried out in a solvent like acetonitrile or DMF under inert atmosphere.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 4 | Cyclopropylmethyl halide, base | Acetonitrile/DMF, inert atmosphere | Avoids side reactions |

Step 5: Conversion to Hydrochloride Salt

The final product is obtained as the hydrochloride salt by:

- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).

- The salt form is typically isolated by filtration or crystallization.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 5 | HCl (gas or solution) | Ether/Ethanol, RT | Improves stability |

Industrial and Research Considerations

- Scalability: Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance reproducibility and throughput.

- Purification: Chromatographic techniques (e.g., silica gel column chromatography) and analytical methods (NMR, MS) are essential for confirming structure and purity.

- Safety: Reactions involving azetidines and cyclopropylmethyl halides should be performed under inert atmospheres due to their reactivity and potential for side reactions.

Representative Data Table

| Step | Key Reagents | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanemethanol, NCS, DMS | 0–40 °C, DCM | >80 | Selective halide formation |

| 2 | Amino alcohol/halide, base/acid | RT to mild heat | 60–80 | Ring strain control critical |

| 3 | Selectfluor/NFSI | RT, polar aprotic solvent | 60–90 | Regioselective fluorination |

| 4 | Cyclopropylmethyl halide, base | DMF, inert, RT–50 °C | 70–90 | N-alkylation |

| 5 | HCl (gas/solution) | Ether/Ethanol, RT | Quant. | Salt formation, purification |

Research Findings and Literature Notes

- Patent Literature: Methods for preparing cyclopropylmethyl halides are well-established, with modern processes favoring milder conditions and improved selectivity to minimize byproducts.

- Fluoroazetidine Synthesis: Patents and research articles describe efficient fluorination of azetidine rings, with attention to regioselectivity and minimization of over-fluorination.

- N-Alkylation Efficiency: The use of strong, non-nucleophilic bases and polar aprotic solvents is crucial for high-yielding N-alkylation steps, particularly when introducing strained or hindered groups like cyclopropylmethyl.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding azetidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydride.

Major Products Formed

Oxidation: Azetidine N-oxides.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition Mechanisms

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride has been studied for its potential as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation and differentiation, making them targets for cancer therapies. Inhibitors of FGFR can impede tumor growth by blocking the signaling pathways that promote cancer cell survival and proliferation .

2. Anticancer Activity

- Cell Proliferation Disorders : The compound has shown promise in treating cell proliferative disorders, particularly in the context of cancer. Its mechanism involves disrupting the signaling pathways that are often hijacked by cancer cells to sustain growth and survival .

1. Pharmacological Profile

- Targeting Lysine-Specific Demethylase 1 (LSD1) : Research indicates that compounds similar to 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride may act as inhibitors of LSD1, an enzyme implicated in neurodevelopmental disorders. By inhibiting LSD1, these compounds can potentially reverse abnormal histone methylation patterns associated with various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropylmethyl group and the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Formula | MW (g/mol) | Key Substituents | LogS | pKa |

|---|---|---|---|---|---|---|

| 3-(Cyclopropylmethyl)-3-fluoroazetidine HCl | 2098057-07-7 | C₇H₁₁ClFN | 179.63 | Cyclopropylmethyl, F | ~0.5* | ~8.5* |

| 3-Fluoroazetidine HCl | 617718-46-4 | C₃H₇ClFN | 111.55 | F | 0.7 | 8.41 |

| 3-Fluoro-3-Methylazetidine HCl | 1375472-05-1 | C₄H₈ClFN | 125.57 | Methyl, F | 1.2 | 8.4 |

| 3-Cyclopentyl-3-fluoroazetidine HCl | 2097957-19-0 | C₈H₁₃ClFN | 193.65 | Cyclopentyl, F | ~0.3* | ~8.3* |

*Estimated based on structural analogs.

Key Research Findings

Fluorine’s Role : Fluorination at the 3-position of azetidines improves metabolic stability by resisting oxidative degradation, as seen in 3-fluoroazetidine hydrochloride .

Cycloalkyl Effects : Cyclopropylmethyl enhances lipophilicity without excessive steric hindrance, balancing bioavailability and target engagement .

Safety Considerations: Fluorinated azetidines generally require careful handling due to irritant properties, as noted in safety data sheets .

Biological Activity

3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride, a synthetic organic compound, is classified as an azetidine, which is a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structural features, including the cyclopropylmethyl group and the fluorine atom, which contribute to its chemical stability and potential biological activities. The compound is of significant interest in medicinal chemistry due to its possible applications in drug development and biological research.

The biological activity of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The incorporation of the cyclopropylmethyl group enhances the compound's binding affinity and selectivity. Additionally, the azetidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.

Research Findings

Recent studies have focused on the pharmacological potential of this compound. It has been investigated for various therapeutic applications, particularly in:

- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier may make it effective in treating conditions like depression or anxiety.

- Infectious Diseases : Its structural properties suggest potential antiviral or antibacterial activity.

Case Studies

- P-Glycoprotein Inhibition : A study explored the impact of P-glycoprotein inhibition on drug transport across the blood-brain barrier in rats. Compounds similar to 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride showed enhanced brain penetration when P-glycoprotein was inhibited, indicating its potential as a candidate for neurological therapies .

- Chemical Biology Applications : The compound has been utilized as a probe to study azetidine interactions with biological targets, revealing insights into enzyme mechanisms and receptor binding profiles.

Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(Cyclopropylmethyl)azetidine | Lacks fluorine; may exhibit different stability | Varies; less effective in CNS penetration |

| 3-Fluoroazetidine | Lacks cyclopropylmethyl group | Potentially lower binding affinity |

| Cyclopropylmethylamine | No azetidine ring; alters chemical behavior | Different pharmacological profile |

The combination of the cyclopropylmethyl group and fluorine atom in 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride contributes to its distinct chemical and biological properties, making it a valuable candidate for further research.

The compound exhibits several notable chemical properties:

- Molecular Formula : CHClFN

- Molecular Weight : 163.61 g/mol

- Solubility : Soluble in polar solvents like water and ethanol, enhancing its bioavailability.

Synthesis Methods

The synthesis typically involves:

- Formation of the Azetidine Ring : Cyclization reactions using amino alcohols or halides.

- Introduction of Cyclopropylmethyl Group : Nucleophilic substitution reactions.

- Hydrochloride Salt Formation : Reaction with hydrochloric acid to yield the final product.

Q & A

Basic Research Questions

Q. How can researchers ensure the structural integrity of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride during synthesis?

- Methodological Answer : Confirm structural fidelity using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR is critical to verify the fluorinated azetidine ring, while HRMS ensures the molecular ion matches the theoretical mass (C₃H₇ClFN; molecular weight ~111.55 g/mol) . Purity should be assessed via reverse-phase HPLC with UV detection (λ = 210–260 nm), using a C18 column and gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) .

Q. What are the recommended storage conditions to maintain the stability of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride?

- Methodological Answer : Store the compound as a crystalline solid at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate a shelf life of ≥5 years under these conditions. For aqueous solutions, prepare fresh stock solutions in deionized water or phosphate-buffered saline (PBS) and avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyclopropylmethyl group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of aerosols. Avoid direct skin contact due to potential irritant properties (classified as IRRITANT in safety data sheets). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers design in vivo models to study the neuropharmacological effects of 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride?

- Methodological Answer : Employ rodent discriminative stimulus assays to compare its effects to known arylcyclohexylamines (e.g., PCP). For example, train rats to discriminate PCP (5 mg/kg, i.p.) from saline using a two-lever operant task. Test the compound at 1–10 mg/kg to assess generalization, and analyze dose-response curves to determine ED₅₀ values. Include positive (PCP) and negative (vehicle) controls to validate receptor-mediated mechanisms .

Q. How can discrepancies in receptor binding data for this compound be resolved across different assays?

- Methodological Answer : Cross-validate results using orthogonal techniques. For NMDA receptor antagonism, compare radioligand displacement assays (e.g., [³H]MK-801 binding in cortical membranes) with functional electrophysiology (patch-clamp recordings in hippocampal slices). If discrepancies arise, evaluate assay conditions (e.g., buffer pH, divalent cation concentrations) and consider metabolite interference via LC-MS/MS analysis of incubated samples .

Q. What analytical strategies are recommended for separating 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride from structurally similar impurities?

- Methodological Answer : Optimize capillary zone electrophoresis (CZE) with a borate buffer (pH 9.3) and a fused-silica capillary (50 μm × 50 cm). Apply a voltage of 25 kV and monitor migration times at 200 nm. For HPLC, use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with isocratic elution (hexane/isopropanol, 90:10) to resolve enantiomers or diastereomers .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Perform in silico simulations using software like Schrödinger’s ADMET Predictor or MetaSite. Focus on cytochrome P450 (CYP3A4/2D6) interactions and potential glucuronidation sites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS to identify phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting results in toxicity profiles between in vitro and in vivo studies?

- Methodological Answer : Reconcile discrepancies by assessing species-specific metabolic differences. For example, if in vitro hepatocyte assays show cytotoxicity (IC₅₀ = 50 μM) but in vivo rodent studies lack hepatic injury, measure plasma exposure levels (AUC) and compare metabolite profiles via LC-MS. Adjust dosing regimens to match in vitro concentrations or investigate compensatory mechanisms (e.g., antioxidant responses) .

Method Development

Q. What strategies improve the sensitivity of detecting trace impurities in 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride batches?

- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Use a HILIC column (2.1 × 100 mm, 1.7 μm) and a gradient of acetonitrile/ammonium formate (10 mM, pH 3.0). For sub-ppm detection limits, employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.